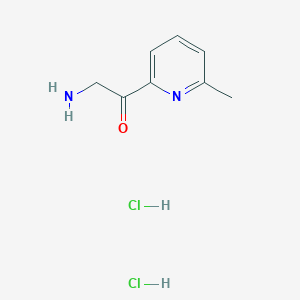

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride

Beschreibung

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride (C₈H₁₂Cl₂N₂O, MW 235.10) is a hydrochloride salt derivative of a β-ketoamine. Its structure features a pyridine ring substituted with a methyl group at the 6-position and an aminoethanone moiety. The dihydrochloride form enhances water solubility, making it suitable for pharmaceutical or synthetic applications.

Eigenschaften

Molekularformel |

C8H12Cl2N2O |

|---|---|

Molekulargewicht |

223.10 g/mol |

IUPAC-Name |

2-amino-1-(6-methylpyridin-2-yl)ethanone;dihydrochloride |

InChI |

InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H |

InChI-Schlüssel |

QVDFWQKUHAUCLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CC=C1)C(=O)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride typically involves the formation of the ethanone side chain attached to the 6-methylpyridin-2-yl moiety, followed by conversion to the dihydrochloride salt for stabilization.

Reduction of Cyanohydrins to Pyridin-2-yl-methylamine Derivatives

One patented method describes the synthesis of pyridin-2-yl-methylamine derivatives through the reduction of cyanohydrins, which can be adapted to prepare the target compound. The process involves:

- Stirring a mixture of cyanohydrin precursor in methanol at room temperature for several hours.

- Evaporation of solvent and extraction with ethyl acetate.

- Purification by chromatography on silica gel using a solvent mixture of dichloromethane, methanol, and aqueous ammonia.

- Formation of the salt by reaction with glycolic acid in ethyl acetate to yield a crystalline product.

This method yields the base form of the compound with high purity (94%) and can be further converted to the dihydrochloride salt as needed.

Alkylation of 6-Methylpyridine with Ethylamine

Another common synthetic route involves the alkylation of 6-methylpyridine with ethylamine under controlled conditions:

- The reaction is typically catalyzed and conducted under an inert atmosphere to prevent side reactions.

- Industrial scale synthesis often uses batch reactors with subsequent purification by crystallization or distillation to isolate the dihydrochloride salt form.

- This method allows for the efficient production of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride with good yield and purity.

Hydrogenation and Reduction Approaches

Hydrogenation methods using catalysts such as Raney nickel in alcohol solvents (methanol, ethanol, etc.) have been reported for related 2-aminopyridine derivatives:

- The reaction conditions typically involve temperatures between 10 to 35°C and durations of 10 to 30 hours.

- Solvent volumes range from 3 to 40 times the weight of the starting material.

- This approach is adaptable for the reduction of hydrazine or fluorine substituted precursors to generate the amino ethanone intermediate, which can then be converted to the dihydrochloride salt.

Reaction Conditions and Optimization

Detailed Research Outcomes and Analytical Data

- NMR Characterization: The reduction of cyanohydrins yields compounds with characteristic proton NMR signals confirming the presence of the amino ethanone moiety and methyl-substituted pyridine ring.

- Elemental Analysis: Confirmed the composition and purity of the synthesized base prior to salt formation.

- Salt Formation: Conversion to dihydrochloride salt improves crystallinity and stability, facilitating handling and storage.

- Industrial Relevance: Alkylation and hydrogenation methods have been optimized for scale-up, ensuring reproducibility and cost-effectiveness in production.

Summary of Preparation Methods

| Step No. | Method Description | Advantages | Limitations |

|---|---|---|---|

| 1 | Reduction of cyanohydrins to pyridinyl methylamine | High purity, well-characterized | Requires multi-step extraction and chromatography |

| 2 | Alkylation of 6-methylpyridine with ethylamine | Scalable, industrially viable | Needs inert atmosphere and catalyst control |

| 3 | Catalytic hydrogenation reduction | Mild conditions, adaptable | Longer reaction times, catalyst handling |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex chemical entities .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its pyridine ring structure allows it to interact with nucleic acids and proteins, influencing cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table highlights key differences between the target compound and similar β-ketoamine hydrochlorides:

Key Observations:

- Aromatic System : The target compound’s pyridine ring (vs. phenyl in bk-2C-B or 2-hydroxyphenyl derivatives) introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. The 6-methyl group adds steric bulk and lipophilicity compared to unsubstituted pyridin-3-yl analogs .

- Substituent Effects: bk-2C-B: Bromo and methoxy groups on phenyl enhance lipophilicity and electron-donating effects, linked to psychoactive properties . Fluorinated analog: Fluorine atoms in 2,6-difluorophenacylamine increase electronegativity and metabolic resistance, common in drug design .

Biologische Aktivität

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is C₉H₁₃Cl₂N₃O, with a molecular weight of approximately 150.18 g/mol. The presence of an amino group and a ketone functional group in its structure contributes to its reactivity and biological properties. The 6-methylpyridine moiety is particularly noteworthy for its ability to interact with various biological targets, enhancing the compound's pharmacological profile.

Biological Activities

Research indicates that derivatives of 2-amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride exhibit several biological activities, including:

- Antimicrobial Activity : Compounds related to this structure have shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- Neuroactivity : The structural similarity of this compound to other pyridine derivatives suggests potential neuroactive properties. Some analogs have been investigated for their effects on neuroblastoma cells, showing varying degrees of activity against disease-related proteins .

- Ligand-Receptor Interactions : The compound has been studied for its role in receptor binding assays, indicating potential interactions with various biological receptors that could mediate its therapeutic effects .

The biological activity of 2-amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways involved in various physiological processes.

- Inhibition of Pathogen Growth : Its antimicrobial action is likely due to the disruption of cellular functions in bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways .

- Cytotoxic Effects : Some studies have indicated that the compound can induce cytotoxicity in cancer cells, although the specific pathways require further investigation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Notable Features |

|---|---|---|---|

| 1-(2-Aminopyridin-3-yl)ethanone | 65326-33-2 | 0.88 | Related structure with potential neuroactivity |

| (2-Aminopyridin-3-yl)(phenyl)methanone | 3810-10-4 | 0.84 | Exhibits different pharmacological profiles |

| (6-Amino-2-methylpyridin-3-yl)(phenyl)methanone | 1355195-17-3 | 0.84 | Similar core structure but different substituents |

| 1-(2-Aminopyridin-3-yl)propan-1-one | 65326-71-8 | 0.83 | Variation in side chain affecting activity |

| 3-Ethyl-6-methylpyridin-2-amine | 41995-31-7 | 0.84 | Different alkyl substitution leading to altered properties |

This table highlights the structural relationships and potential similarities in biological activity among these compounds.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antibacterial Studies : In vitro tests revealed that derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some compounds showed effective antifungal properties against Candida albicans, with MIC values between 12.5 to 78.23 µM .

- Neuropharmacological Research : Investigations into neuroactive properties revealed that certain analogs could modulate neurodegenerative disease-related pathways, suggesting therapeutic potential .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride?

- Methodology : A common approach involves reductive amination of 6-methylpicolinaldehyde (6-methylpyridine-2-carbaldehyde) with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride), followed by hydrochlorination using HCl gas or concentrated HCl in ethanol. The dihydrochloride salt is precipitated and purified via recrystallization. Characterization via H/C NMR and LC-MS confirms the structure and purity .

- Key Considerations : Optimize pH and solvent polarity during salt formation to avoid byproducts. Monitor reaction progress using TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use H NMR (DO, 400 MHz) to identify aromatic protons (6-methylpyridin-2-yl group at δ 7.5–8.2 ppm) and the ethanone backbone (ketone at ~200 ppm in C NMR). 2D NMR (COSY, HSQC) resolves coupling patterns .

- Purity Analysis : HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) detects impurities ≥0.1%. LC-MS (ESI+) confirms molecular ion peaks (e.g., [M+H] for CHNO·2HCl) .

- Elemental Analysis : Verify Cl content (~27%) via ion chromatography or potentiometric titration .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis. Stability studies (25°C/60% RH for 6 months) indicate ≤2% degradation when stored properly .

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Quench spills with inert absorbents (e.g., sand) .

Advanced Research Questions

Q. How can degradation pathways of this compound be systematically investigated?

- Methodology :

- Stress Testing : Expose the compound to heat (40–80°C), UV light (ICH Q1B guidelines), and acidic/alkaline conditions (0.1 M HCl/NaOH at 25°C). Monitor degradation via HPLC and identify products using HRMS and NMR .

- Mechanistic Insights : Pyrolysis-GC/MS (as in bk-2C-B studies) reveals thermal decomposition products (e.g., 6-methylpicolinaldehyde derivatives) .

Q. What strategies are effective for resolving enantiomeric impurities (if applicable)?

- Methodology : If chirality arises during synthesis, employ chiral HPLC (e.g., Chiralpak AD-H column with hexane/isopropanol) or capillary electrophoresis. Compare retention times with enantiopure standards .

- Case Study : Accelerated enantiomer quantification using a Chirobiotic T column (mobile phase: methanol/ammonium acetate) achieves baseline separation in <10 minutes .

Q. How can researchers assess potential biological interactions of this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases (e.g., Rho kinase) using fluorescence-based ADP-Glo™ assays. IC values are derived from dose-response curves (0.1–100 µM) .

- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

Q. What protocols are recommended for impurity profiling during scale-up?

- Methodology :

- Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/USP) for HPLC calibration. For example, identify residual starting materials (6-methylpicolinaldehyde) or over-alkylated byproducts .

- Forced Degradation : Correlate impurity profiles with ICH Q3A/B guidelines. Quantify using external standardization and MS detection .

Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

- Methodology :

- Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1–7.4) using shake-flask methods with HPLC quantification .

- Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min heating rate. Discrepancies may arise from polymorphic forms or hydrate/solvate formation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.